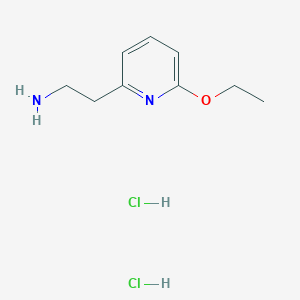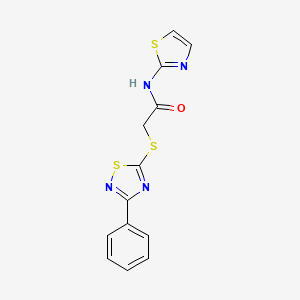
2-Bromo-3-methoxyisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methoxyisonicotinic acid is an organic compound that belongs to the class of halogenated pyridine derivatives It is characterized by the presence of a bromine atom at the second position and a methoxy group at the third position on the isonicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxyisonicotinic acid typically involves the bromination of 3-methoxyisonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-methoxyisonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of 2-substituted-3-methoxyisonicotinic acid derivatives.
Oxidation: Formation of 2-bromo-3-hydroxyisonicotinic acid.
Reduction: Formation of 2-bromo-3-methylisonicotinic acid.
Coupling: Formation of biaryl compounds with extended aromatic systems.
Aplicaciones Científicas De Investigación
2-Bromo-3-methoxyisonicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules and natural products.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methoxyisonicotinic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and methoxy group contribute to its binding affinity and specificity towards molecular targets. The compound can interact with proteins, altering their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyisonicotinic Acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromoisonicotinic Acid: Lacks the methoxy group, affecting its solubility and reactivity.
2-Chloro-3-methoxyisonicotinic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness
2-Bromo-3-methoxyisonicotinic acid is unique due to the combination of the bromine atom and methoxy group, which imparts distinct chemical and biological properties. This combination enhances its reactivity in substitution and coupling reactions and its potential as a pharmacophore in drug design.
Propiedades
IUPAC Name |
2-bromo-3-methoxypyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOOSBWNNDBPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2532057.png)
![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2532058.png)
![N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2532059.png)

![[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
![3-butyl-8-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532069.png)


![Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2532073.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532075.png)
![N-(4-acetylphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2532076.png)


![N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2532080.png)
